molecular formula C14H11ClN4O2 B2939382 Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 866049-89-0

Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2939382
CAS No.: 866049-89-0
M. Wt: 302.72
InChI Key: NZPPYVPRGGITKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate” is a compound that belongs to the pyrazolo[1,5-a]pyrimidine class . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their potential bioactive properties .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods . One method introduces a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst . This strategy involves a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines presents two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one compound had a melting point of 251 °C . The 1H NMR and 13C NMR data were also provided .

Scientific Research Applications

Regioselective Synthesis

A study elaborated on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the versatility of Methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate in the preparation of highly reactive intermediates for further chemical transformations. This synthetic pathway offers tunable regioselectivity, contributing to the development of compounds with potential pharmaceutical applications (Drev et al., 2014).

Biological Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has demonstrated significant biological activities, including antiviral and anticancer properties. For example, the synthesis and biological evaluation of novel derivatives showcased their potential as antimicrobial and anticancer agents, indicating the importance of structural modifications in enhancing biological efficacy (Hafez et al., 2016).

Green Synthesis Approaches

A study introduced a green synthetic approach for the preparation of pyrazolo[4′,3′:5,6] pyrano[2,3-d]pyrimidine derivatives. This method emphasizes the use of metal-free catalysts and aims to minimize the use of toxic substances and solvents, contributing to safer and more environmentally friendly chemical practices (Yadav et al., 2021).

Antimicrobial and Anticancer Agents

Further investigation into pyrazolo[4,3-d]-pyrimidine derivatives revealed their antimicrobial and anticancer potential. Novel pyrazole derivatives with various substituents have been synthesized and tested for their in vitro activities, showing promise as leads for the development of new therapeutic agents (Hafez et al., 2016).

Synthetic Protocol Development

The development of synthetic protocols for pyrazolo[1,5-a]pyrimidine derivatives also highlights the chemical utility of this compound. One study focused on a one-pot, four-component reaction to efficiently produce derivatives, underscoring the importance of developing novel synthetic routes for complex molecules (Yadav et al., 2021).

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines could involve the development of new synthetic methods , exploration of diverse mechanisms of action , and further investigation of their physical and chemical properties . These compounds can be considered as new candidates for further optimization as anticancer agents .

Biochemical Analysis

Properties

IUPAC Name

methyl 7-amino-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2/c1-21-14(20)11-6-17-13-10(7-18-19(13)12(11)16)8-2-4-9(15)5-3-8/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPPYVPRGGITKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N2C(=C(C=N2)C3=CC=C(C=C3)Cl)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.